1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide
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Overview
Description
1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide is a synthetic compound with a molecular formula of C14H17ClN2O2 and a molecular weight of 280.75 . This compound belongs to the class of piperidine derivatives, which are known for their significant pharmacological properties and applications in various fields of science and industry .
Preparation Methods
The synthesis of 1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide involves several steps, typically starting with the preparation of the piperidine ring. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the combination of a quinoline organocatalyst and trifluoroacetic acid as a cocatalyst can afford a series of enantiomerically enriched piperidines . Industrial production methods often involve optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like lithium aluminum hydride can be used to reduce specific functional groups within the compound.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects . For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide can be compared with other piperidine derivatives, such as:
Piperine: Found in black pepper, known for its antioxidant and anti-inflammatory properties.
Evodiamine: Exhibits anticancer and anti-inflammatory activities.
What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
1-acetyl-N-(2-chlorophenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN2O2/c1-10(18)17-8-6-11(7-9-17)14(19)16-13-5-3-2-4-12(13)15/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MUUIXERSMGFRAM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC(CC1)C(=O)NC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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